2-(3-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
2-(3-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chromene and pyrimidine moieties in the structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves a multi-component reaction. One common method involves the reaction of 4-hydroxycoumarin, an aldehyde, thiobarbituric acid, and piperidine in ethanol. This one-pot synthesis is efficient and yields the desired compound with good purity . The reaction conditions usually involve refluxing the mixture for several hours, followed by purification using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective purification methods. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of chromeno-pyrimidine ketones or aldehydes.
Reduction: Formation of thiol or sulfide derivatives.
Substitution: Formation of various substituted chromeno-pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating inflammatory diseases and bacterial infections.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of 2-(3-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins involved in inflammatory pathways and bacterial cell wall synthesis. The presence of the thione group allows it to form strong interactions with metal ions and other biomolecules, enhancing its biological efficacy.
Comparison with Similar Compounds
Similar Compounds
1H-pyrano[2,3-d]pyrimidin-4(5H)-ones: These compounds share a similar pyrimidine core but differ in the substituents and overall structure.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a similar pyrimidine ring but differ in the fused ring system and substituents.
Uniqueness
2-(3-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to the presence of both chromene and pyrimidine moieties, which impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-12-6-3-5-11(8-12)15-18-16-13(17(22)19-15)9-10-4-1-2-7-14(10)21-16/h1-8,20H,9H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMANWEYOKMGRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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